3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of pyrimido[1,2-g]purines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a phenyl group attached to a pyrimido[1,2-g]purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a chlorophenylmethyl intermediate, followed by its condensation with a methylphenylpyrimidine derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production time . Additionally, the optimization of reaction parameters such as solvent choice, catalyst concentration, and reaction time is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an inhibitor of specific enzymes, making it a candidate for therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Thiazolo[3,2-a]pyrimidines: These compounds also exhibit significant biological activities and have been studied for their potential therapeutic applications.
Uniqueness
What sets 3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione apart is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H20ClN5O2 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20ClN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-7-5-8-16(23)13-15)27-12-6-11-26(21(27)24-19)17-9-3-2-4-10-17/h2-5,7-10,13H,6,11-12,14H2,1H3 |
InChI Key |
QURGIZTWMZJONT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)Cl)N4CCCN(C4=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
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